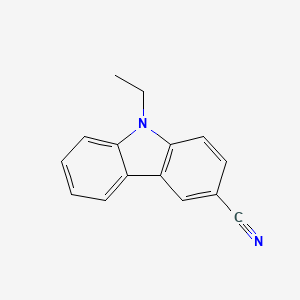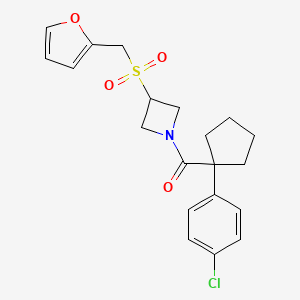![molecular formula C18H13BrN4O2 B2387481 2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2244864-12-6](/img/structure/B2387481.png)
2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of a bromophenyl group, a triazole ring, and an isoindole-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves a multi-step process:
Formation of the Triazole Ring: This step often involves a click chemistry reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction.
Cyclization to Form Isoindole-Dione: The final step involves cyclization to form the isoindole-dione structure, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the bromophenyl group.
Reduction: Reduction reactions can target the isoindole-dione structure, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized triazole derivative, while substitution could introduce various functional groups onto the bromophenyl ring.
Applications De Recherche Scientifique
2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione is complex and depends on its specific application:
Molecular Targets: The compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways, such as those involved in cell signaling, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenyl derivatives: Compounds with similar bromophenyl groups but different core structures.
Triazole derivatives: Compounds featuring the 1,2,3-triazole ring but with different substituents.
Isoindole-dione derivatives: Compounds with the isoindole-dione core but different functional groups.
Uniqueness
What sets 2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of these three functional groups, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
2-[[1-[(4-bromophenyl)methyl]triazol-4-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2/c19-13-7-5-12(6-8-13)9-22-10-14(20-21-22)11-23-17(24)15-3-1-2-4-16(15)18(23)25/h1-8,10H,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAJJVZMFZBEDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN(N=N3)CC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2387399.png)
![2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387400.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/new.no-structure.jpg)
![N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2387402.png)

![4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2387407.png)


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2387412.png)



methanone](/img/structure/B2387419.png)

